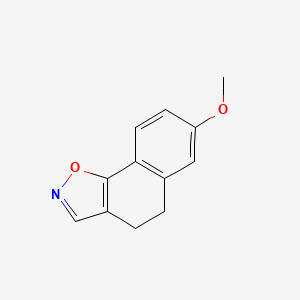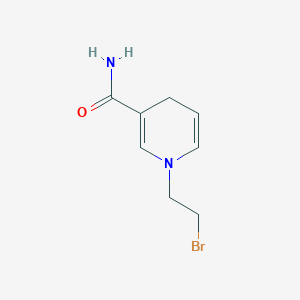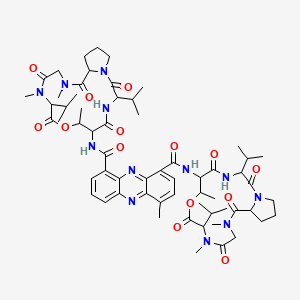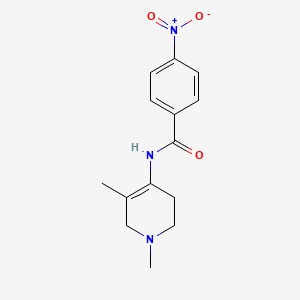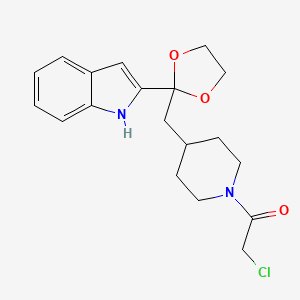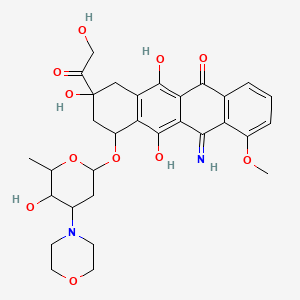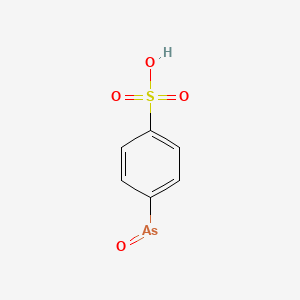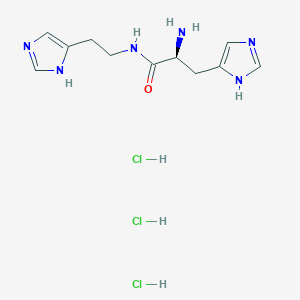
L-Histidyl-Histamin * 3 HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Histidyl-Histamin * 3 HCl, also known as (S)-N-(2-(1H-imidazol-4-yl)ethyl)-2-amino-3-(1H-imidazol-4-yl)propanamide trihydrochloride, is a compound with the molecular formula C11H19Cl3N6O and a molecular weight of 357.67 g/mol . This compound is used primarily in biochemical research and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-Histamin * 3 HCl typically involves the reaction of histidine with histamine under controlled conditions. The process includes the protection of amino groups, coupling reactions, and subsequent deprotection steps. The reaction conditions often involve the use of solvents like water or ethanol and catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, involving rigorous quality control measures. The final product is usually crystallized and purified through recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
L-Histidyl-Histamin * 3 HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The imidazole rings in the compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), electrophiles (alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while substitution reactions can produce halogenated imidazole compounds .
Scientific Research Applications
L-Histidyl-Histamin * 3 HCl has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in enzymatic reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor to histamine.
Industry: Utilized in the production of pharmaceuticals and biochemical research
Mechanism of Action
The mechanism of action of L-Histidyl-Histamin * 3 HCl involves its interaction with specific molecular targets and pathways. The compound acts as a precursor to histamine, which is involved in various physiological processes, including immune response, gastric acid secretion, and neurotransmission. The imidazole rings in the compound play a crucial role in its binding to receptors and enzymes .
Comparison with Similar Compounds
L-Histidyl-Histamin * 3 HCl can be compared with other similar compounds such as:
Histidine: An essential amino acid involved in protein synthesis and metabolic processes.
Histamine: A biogenic amine involved in immune response and neurotransmission.
Carnosine: A dipeptide composed of histidine and beta-alanine, known for its antioxidant properties
This compound is unique due to its specific structure, which allows it to act as both a precursor to histamine and a reagent in various chemical reactions.
Properties
Molecular Formula |
C11H19Cl3N6O |
|---|---|
Molecular Weight |
357.7 g/mol |
IUPAC Name |
(2S)-2-amino-3-(1H-imidazol-5-yl)-N-[2-(1H-imidazol-5-yl)ethyl]propanamide;trihydrochloride |
InChI |
InChI=1S/C11H16N6O.3ClH/c12-10(3-9-5-14-7-17-9)11(18)15-2-1-8-4-13-6-16-8;;;/h4-7,10H,1-3,12H2,(H,13,16)(H,14,17)(H,15,18);3*1H/t10-;;;/m0.../s1 |
InChI Key |
ATTCIVWUJJRIDD-KAFJHEIMSA-N |
Isomeric SMILES |
C1=C(NC=N1)CCNC(=O)[C@H](CC2=CN=CN2)N.Cl.Cl.Cl |
Canonical SMILES |
C1=C(NC=N1)CCNC(=O)C(CC2=CN=CN2)N.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


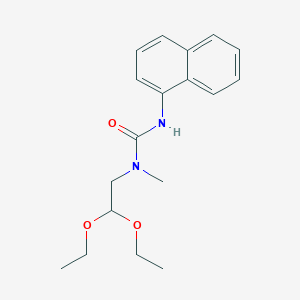
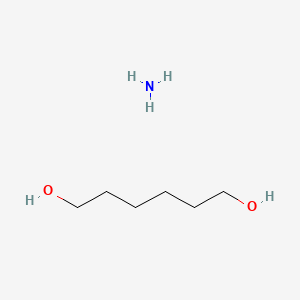
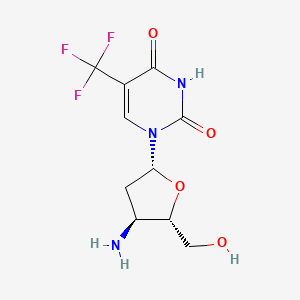
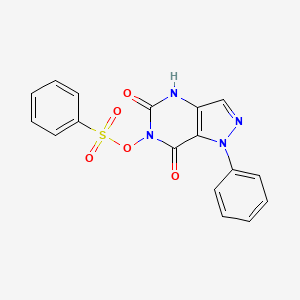
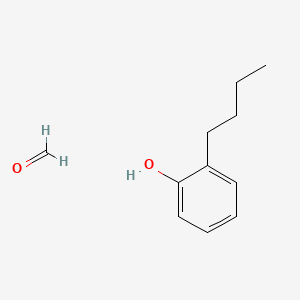
![[4-[[4-[[4-[(4-Phosphonophenyl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]phenyl]phosphonic acid](/img/structure/B12811805.png)

